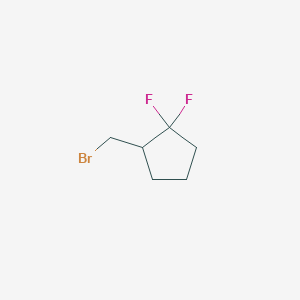

2-(Bromomethyl)-1,1-difluorocyclopentane

Description

2-(Bromomethyl)-1,1-difluorocyclopentane is a halogenated cyclopentane derivative featuring a bromomethyl (-CH2Br) group and two fluorine atoms attached to the same carbon atom of the five-membered ring. The molecular formula is C6H8BrF2, with a molecular weight of 205.03 g/mol. The compound’s structure combines the steric constraints of a cyclopentane ring with the electronic effects of fluorine and bromine substituents. The bromomethyl group serves as a reactive site for nucleophilic substitution or elimination reactions, while the adjacent difluorinated carbon may enhance the compound’s stability and lipophilicity. Potential applications include its use as a building block in pharmaceutical synthesis, agrochemicals, or materials science, where fluorinated motifs are prized for their metabolic stability and bioavailability .

Properties

IUPAC Name |

2-(bromomethyl)-1,1-difluorocyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c7-4-5-2-1-3-6(5,8)9/h5H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFWXCJWERGLFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)(F)F)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-1,1-difluorocyclopentane typically involves the bromination of 1,1-difluorocyclopentane. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, where the bromine radical abstracts a hydrogen atom from the methyl group, leading to the formation of the bromomethyl product.

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-1,1-difluorocyclopentane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine or NBS in a suitable solvent, such as carbon tetrachloride or dichloromethane, under controlled temperature and pressure conditions, can optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1,1-difluorocyclopentane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of corresponding substituted products.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,1-difluorocyclopentene.

Oxidation and Reduction: The bromomethyl group can be oxidized to a carboxylic acid or reduced to a methyl group.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation over palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic Substitution: 2-(Hydroxymethyl)-1,1-difluorocyclopentane, 2-(Cyanomethyl)-1,1-difluorocyclopentane, or 2-(Aminomethyl)-1,1-difluorocyclopentane.

Elimination: 1,1-Difluorocyclopentene.

Oxidation: 2-(Carboxymethyl)-1,1-difluorocyclopentane.

Reduction: 2-Methyl-1,1-difluorocyclopentane.

Scientific Research Applications

2-(Bromomethyl)-1,1-difluorocyclopentane has several applications in scientific research:

Organic Synthesis: It serves as a versatile intermediate for the synthesis of various fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound can be used to introduce fluorine atoms into drug molecules, enhancing their metabolic stability and bioavailability.

Material Science: Fluorinated cyclopentane derivatives are explored for their potential use in high-performance materials due to their unique chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1,1-difluorocyclopentane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. For example, in nucleophilic substitution reactions, the bromine atom leaves, forming a carbocation intermediate that is then attacked by the nucleophile. In radical reactions, the bromine radical abstracts a hydrogen atom, leading to the formation of a carbon-centered radical that can undergo further reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(bromomethyl)-1,1-difluorocyclopentane with structurally related compounds, highlighting differences in molecular features, reactivity, and applications:

Key Structural and Functional Insights:

Ring Size and Substituent Positioning: The cyclopentane ring in 2-(bromomethyl)-1,1-difluorocyclopentane offers moderate steric hindrance compared to the highly strained cyclopropane analog . In contrast, 1-bromo-2-fluorocyclopentane lacks the geminal fluorines, reducing electronic effects but allowing for cis/trans isomerism, which influences solubility and reaction pathways .

Bromoalkyl Chain Length :

- The bromomethyl group in the target compound provides a compact leaving group, favoring faster substitution compared to the bromoethyl chain in 2-(2-bromoethyl)-1,1-difluorocyclopentane .

Comparison with Linear Analogs :

- Linear 1-bromopentane lacks ring constraints and fluorine substituents, making it more reactive in SN2 reactions but less suitable for applications requiring metabolic stability or lipophilicity .

Cyclopropane Derivatives :

- The cyclopropane analog’s ring strain enhances its reactivity in ring-opening reactions, a property absent in cyclopentane-based compounds .

Biological Activity

2-(Bromomethyl)-1,1-difluorocyclopentane is a fluorinated organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(Bromomethyl)-1,1-difluorocyclopentane is , with a molecular weight of approximately 201.03 g/mol. The presence of bromine and fluorine atoms contributes to its reactivity and potential interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.03 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of 2-(Bromomethyl)-1,1-difluorocyclopentane is primarily attributed to its ability to interact with various biological targets. The bromomethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of more complex structures that may exhibit enhanced biological activities.

Potential Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptors, influencing signaling pathways related to cell growth and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, though detailed investigations are still required.

Biological Activity Studies

Recent studies have explored the biological activities of 2-(Bromomethyl)-1,1-difluorocyclopentane in various contexts:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several fluorinated compounds, including 2-(Bromomethyl)-1,1-difluorocyclopentane. The results indicated that this compound exhibited moderate activity against certain bacterial strains. Further research is needed to elucidate the specific mechanisms through which it exerts these effects.

Cytotoxicity

In vitro tests have shown that 2-(Bromomethyl)-1,1-difluorocyclopentane displays cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential applications in cancer therapy.

Case Studies

-

Study on Antimicrobial Properties :

- Researchers tested various fluorinated compounds against Staphylococcus aureus and Escherichia coli.

- Results indicated that 2-(Bromomethyl)-1,1-difluorocyclopentane had a minimum inhibitory concentration (MIC) comparable to other known antimicrobial agents.

-

Cytotoxic Effects in Cancer Research :

- A study investigated the effects of this compound on human breast cancer cell lines (MCF-7).

- Findings revealed that treatment with 2-(Bromomethyl)-1,1-difluorocyclopentane resulted in significant cell death, suggesting its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.